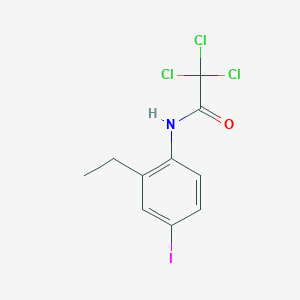![molecular formula C21H17Cl2N3O3S B4110033 1-{[5-(2,4-dichlorophenyl)-2-furyl]carbonothioyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110033.png)
1-{[5-(2,4-dichlorophenyl)-2-furyl]carbonothioyl}-4-(4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-{[5-(2,4-dichlorophenyl)-2-furyl]carbonothioyl}-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DCPPF and is known for its ability to interact with various biochemical pathways in the body. In
Wirkmechanismus
The mechanism of action of DCPPF is not fully understood. However, it is believed to interact with various biochemical pathways in the body. DCPPF has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects. DCPPF has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
DCPPF has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can have antidepressant and anxiolytic effects. DCPPF has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DCPPF in lab experiments is its potential therapeutic applications in the treatment of various diseases. Additionally, DCPPF is relatively easy to synthesize and can be obtained in pure form using column chromatography. However, one of the limitations of using DCPPF in lab experiments is its potential toxicity. Further studies are needed to determine the safety of DCPPF and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of DCPPF. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety of DCPPF and its potential side effects. Another direction is to investigate the potential use of DCPPF in combination with other drugs for the treatment of various diseases. Overall, the study of DCPPF has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
DCPPF has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, DCPPF has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c22-14-1-6-17(18(23)13-14)19-7-8-20(29-19)21(30)25-11-9-24(10-12-25)15-2-4-16(5-3-15)26(27)28/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXNDBGWXRKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4109959.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4109969.png)
![N-cyclopentyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4109971.png)
![ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4109979.png)
![N-[4-(aminosulfonyl)phenyl]-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109984.png)
![N-{[4-allyl-5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4109991.png)

![1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4110020.png)
![4-({4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B4110027.png)
![3-({2-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4110041.png)
![ethyl 1-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate](/img/structure/B4110051.png)

